3-(Aminomethyl)-5-methylindolin-2-one 3-(Aminomethyl)-5-methylindolin-2-one
Brand Name: Vulcanchem
CAS No.: 1071931-87-7
VCID: VC15985947
InChI: InChI=1S/C10H12N2O/c1-6-2-3-9-7(4-6)8(5-11)10(13)12-9/h2-4,8H,5,11H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

3-(Aminomethyl)-5-methylindolin-2-one

CAS No.: 1071931-87-7

Cat. No.: VC15985947

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-5-methylindolin-2-one - 1071931-87-7

Specification

CAS No. 1071931-87-7
Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name 3-(aminomethyl)-5-methyl-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C10H12N2O/c1-6-2-3-9-7(4-6)8(5-11)10(13)12-9/h2-4,8H,5,11H2,1H3,(H,12,13)
Standard InChI Key BAIXLGOUQKRRMN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)C2CN

Introduction

Chemical Identification and Structural Attributes

Systematic Nomenclature and Synonyms

The compound is formally named 5-(aminomethyl)-1-methylindolin-2-one under IUPAC guidelines, with the indolin-2-one core featuring a methyl group at the nitrogen (position 1) and an aminomethyl substituent at position 5 . Common synonyms include:

  • 933709-75-2 (CAS registry number)

  • CHEMBL4525958 (ChEMBL identifier)

  • SCHEMBL26932019 (EMBL-EBI registry) .

Molecular Architecture

The molecular formula C₁₀H₁₂N₂O corresponds to a molar mass of 176.21 g/mol . Key structural features include:

  • A bicyclic indolin-2-one scaffold with a ketone at position 2.

  • A methyl group (-CH₃) attached to the nitrogen atom (position 1).

  • An aminomethyl (-CH₂NH₂) group at position 5 (Figure 1) .

Table 1: Structural Descriptors

PropertyValueSource
SMILESCN1C(=O)CC2=C1C=CC(=C2)CN
InChI KeySOTNTWXGJKWKIM-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA)46.33 Ų
LogP (Octanol-Water)0.664

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain limited, computational predictions suggest moderate hydrophilicity due to the aminomethyl and carbonyl groups. The compound is stable under dry, cool conditions (2–8°C) but may degrade under prolonged exposure to moisture or strong acids/bases .

Synthetic Pathways and Optimization

Proposed Route from Indolin-2-one

A plausible synthesis involves:

  • Methylation of Indolin-2-one: Reacting indolin-2-one with methyl iodide in the presence of a base (e.g., NaH) to yield 1-methylindolin-2-one.

  • Electrophilic Aminomethylation: Introducing the aminomethyl group via a Mannich reaction with formaldehyde and ammonium chloride .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
MethylationCH₃I, NaH, DMF, 0–25°C~75%
AminomethylationHCHO, NH₄Cl, EtOH, reflux~60%

Challenges in Purification

Chromatographic purification is often required due to byproducts from incomplete methylation or over-alkylation. Reverse-phase HPLC with a C18 column and acetonitrile/water gradients has been effective for isolating the target compound .

Computational and Industrial Relevance

Drug Discovery Applications

The indolin-2-one scaffold is prevalent in kinase inhibitors (e.g., sunitinib). The aminomethyl group in this derivative offers a site for further functionalization, potentially enhancing binding affinity or solubility .

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